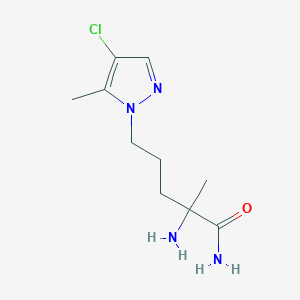
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole derivatives.
科学研究应用
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It may be used as a probe or tool compound in biological assays to study cellular processes or protein interactions.
Materials Science: The unique structure of this compound could make it useful in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-5-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the methyl group on the pyrazole ring.
2-Amino-5-(4-methyl-1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks the chlorine atom on the pyrazole ring.
2-Amino-5-(1h-pyrazol-1-yl)-2-methylpentanamide: Similar structure but lacks both the chlorine and methyl groups on the pyrazole ring.
Uniqueness
The presence of both chlorine and methyl groups on the pyrazole ring in 2-Amino-5-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylpentanamide makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC 名称 |
2-amino-5-(4-chloro-5-methylpyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-7-8(11)6-14-15(7)5-3-4-10(2,13)9(12)16/h6H,3-5,13H2,1-2H3,(H2,12,16) |
InChI 键 |
WYNPZOOBEKMNQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CCCC(C)(C(=O)N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



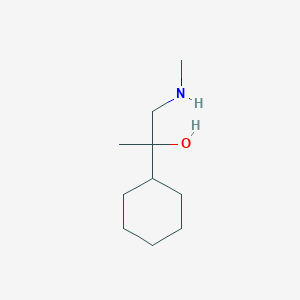
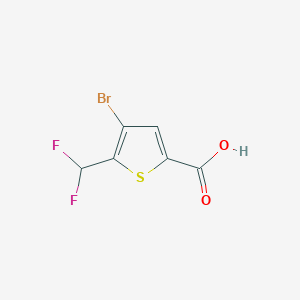
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
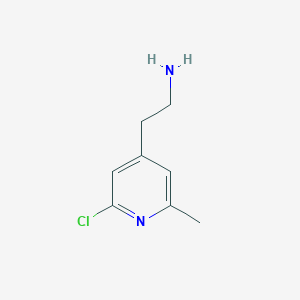
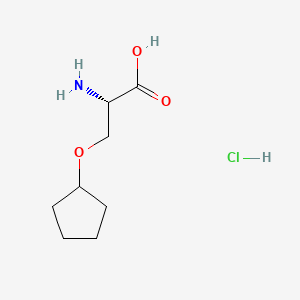
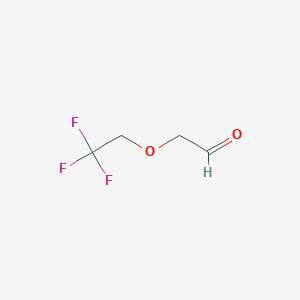
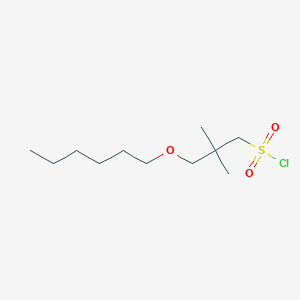
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
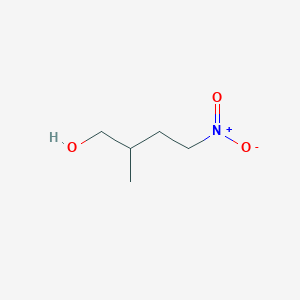
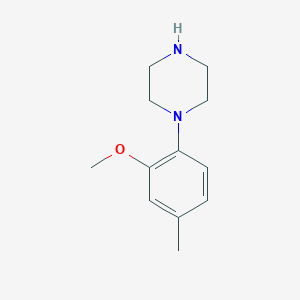
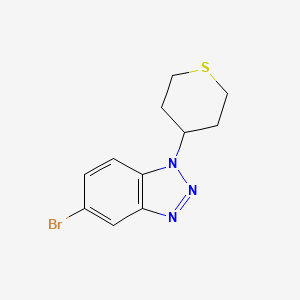

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
